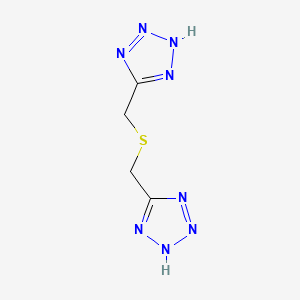

Bis(tetrazole-5-ylmethyl)sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-(2H-tetrazol-5-ylmethylsulfanylmethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N8S/c1(3-5-9-10-6-3)13-2-4-7-11-12-8-4/h1-2H2,(H,5,6,9,10)(H,7,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPOABNUILWGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)SCC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380422 | |

| Record name | 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4900-33-8 | |

| Record name | 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crystal Structure and Analysis of Bis(tetrazole-5-ylmethyl)sulfide and its Analogs: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of bis(tetrazole-5-ylmethyl)sulfide and structurally related compounds. It includes detailed experimental protocols for synthesis and characterization, along with a summary of crystallographic data. Furthermore, this document explores the potential biological significance of this class of compounds, offering insights for drug development and scientific research.

Introduction to Tetrazole-Containing Compounds

Tetrazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] The tetrazole ring is often considered a metabolically stable isostere for the carboxylic acid group, which can lead to improved pharmacokinetic profiles of drug candidates.[1][2] These compounds exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The unique electronic and structural features of the tetrazole moiety also make it a versatile ligand in coordination chemistry and a component in the development of energetic materials.[5]

Synthesis of Bis-Tetrazole Sulfides

The synthesis of bis-tetrazole sulfides can be achieved through various organic reactions. A common and effective method is the nucleophilic substitution reaction.

General Synthetic Workflow

The synthesis of a representative compound, Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane, involves the reaction of a mercapto-tetrazole derivative with a suitable dihaloalkane.[5] The general workflow for this synthesis and subsequent characterization is outlined below.

Detailed Experimental Protocol: Synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane[5]

-

Preparation of the Tetrazole Salt: 5-Mercapto-1-methyltetrazole is dissolved in a suitable solvent such as dry dimethylsulfoxide (DMSO). A base, for instance, sodium hydroxide, is then added to the solution to deprotonate the thiol group, forming the corresponding thiolate salt. The reaction mixture is typically stirred at an elevated temperature to ensure complete salt formation.

-

Nucleophilic Substitution: Dichloroethane is added dropwise to the solution containing the tetrazole thiolate. The thiolate anion acts as a nucleophile, displacing the chloride ions from dichloroethane in a stepwise manner to form the bis-tetrazole sulfide product. The reaction is continued for several hours with stirring.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled, and any solid byproducts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.

Crystal Structure Analysis

Crystallographic Data

The crystallographic data for Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane is summarized in the table below.[5]

| Parameter | Value |

| Chemical Formula | C₆H₁₀N₈S₂ |

| Molecular Weight (Mr) | 258.34 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.5905 (17) |

| b (Å) | 7.9958 (17) |

| c (Å) | 10.398 (2) |

| α (°) | 95.206 (3) |

| β (°) | 92.922 (3) |

| γ (°) | 115.109 (2) |

| Volume (ų) | 566.3 (2) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

| R-factor | 0.047 |

Molecular Geometry and Intermolecular Interactions

In the crystal structure of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane, the molecule exhibits approximate non-crystallographic twofold symmetry.[5] The two 1-methyltetrazole rings are linked by an ethylene sulfide bridge. The dihedral angle between the two five-membered rings is minimal, indicating a relatively planar arrangement.[5]

The crystal packing is stabilized by a network of weak intermolecular interactions, including C—H···N hydrogen bonds and π–π stacking interactions between the tetrazole rings.[5] These non-covalent interactions play a crucial role in the overall stability and packing of the molecules in the solid state.

Potential Biological Applications

Tetrazole-containing compounds are recognized for their wide spectrum of biological activities. This makes them attractive scaffolds for the development of new therapeutic agents.

References

Spectroscopic Properties of Novel Bis-Tetrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of newly synthesized bis-tetrazole compounds. Bis-tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their metabolic stability and diverse applications, including as anti-hypertensive, anti-allergic, and antibiotic agents, as well as high-energy-density materials.[1][2][3] This guide will focus on the key spectroscopic techniques used to characterize these molecules, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing experimental workflows.

Core Spectroscopic Characterization Techniques

The structural elucidation and characterization of new bis-tetrazole compounds rely on a combination of spectroscopic methods. The most common techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Mass spectrometry is also crucial for determining the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of bis-tetrazole derivatives. Key nuclei observed are ¹H (proton), ¹³C (carbon-13), and in some cases, ¹⁵N (nitrogen-15).

¹H NMR Spectroscopy: The proton NMR spectra of bis-tetrazoles exhibit characteristic signals that are indicative of the tetrazole ring protons and the protons of the substituent groups. A distinctive feature in the ¹H NMR spectra of 1-substituted tetrazoles is the signal for the C-H proton of the tetrazole ring, which typically appears in the downfield region.[1] For instance, a singlet corresponding to the two C-H protons of the tetrazole rings in 1,5-bis[2-(1H-tetrazol-1-yl)phenyl(thio)]-3-phenylazapentane was observed at 8.90 ppm.[1] In another study, the ethene group protons in (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) were observed at 7.62 ppm.[2]

¹³C NMR Spectroscopy: The carbon-13 NMR spectra provide valuable information about the carbon framework of the molecule. The carbon atom of the tetrazole ring (C-5) shows a characteristic chemical shift. For example, in the disulfane-bridged bis-tetrazole, the C-5 carbon of the tetrazole ring appears at 168.4 ppm.[4] In (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), the tetrazole carbon signal is observed at 144.0 ppm.[2]

¹⁵N NMR Spectroscopy: For compounds enriched with ¹⁵N or when using sensitive NMR techniques, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms in the tetrazole rings. In the spectrum of (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), four distinct signals for the nitrogen atoms of the tetrazole ring were observed at δ = -115.9, -54.2, -17.7, and -1.2 ppm.[2]

Table 1: Summary of Characteristic NMR Data for Selected Bis-Tetrazoles

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |

| 1,5-bis[2-(1H-tetrazol-1-yl)phenyl(thio)]-3-phenylazapentane | ¹H | 8.90 | s, 2H, C-H tetrazole | [1] |

| Disulfane-bridged bis-tetrazole | ¹H | 10.05 | s, H-atom from tetrazole | [4] |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | ¹H | 7.62 | s, 2H, =CH- | [2] |

| Thioether-linked bis-1-S-1H-Tetrazole | ¹H | 10.10 | s, 2H, C-H tetrazole | [5] |

| Disulfane-bridged bis-tetrazole | ¹³C | 168.4 | C-5 of tetrazole | [4] |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | ¹³C | 144.0 | C-tetrazole | [2] |

| Thioether-linked bis-1-S-1H-Tetrazole | ¹³C | 142.7 | C-16 and C-18 of tetrazole rings | [5] |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | ¹⁵N | -1.2, -17.7, -54.2, -115.9 | N atoms of tetrazole ring | [2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique to monitor the progress of the cyclization reaction during the synthesis of bis-tetrazoles and to identify key functional groups.[1] The disappearance of the characteristic amine (around 3400 cm⁻¹) and azide (around 2100 cm⁻¹) bands of the starting materials and the appearance of bands associated with the tetrazole ring are indicative of successful product formation.[1] The tetrazole ring itself has several characteristic vibrations.

Table 2: Key IR Absorption Bands for Bis-Tetrazole Compounds

| Wavenumber (cm⁻¹) | Vibration Type | Significance | Reference |

| ~3400 (disappears) | N-H stretching of amine | Disappearance indicates consumption of the starting diamine | [1] |

| ~2100 (disappears) | N₃ stretching of azide | Disappearance indicates consumption of sodium azide and ring formation | [1] |

| 3129 | C-H stretching of tetrazole ring | Characteristic of the C-H bond in the tetrazole moiety | [3] |

| 1508, 1473, 1454, 1129 | Combinations of bond stretching vibrations | Typical for coordinated tetrazole rings | [1] |

| 1602 | C=C stretching of phenyl rings | Indicates the presence of aromatic rings in the structure | [1] |

| 754 | Bond angle deformation of substituted tetrazole rings | Relates to the substitution pattern on the phenyl ring | [1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the electronic transitions within the bis-tetrazole molecules and their complexation behavior with metal ions. The absorption maxima can be influenced by the nature of the substituents and the solvent. Upon complexation with metal cations such as Fe²⁺, Cu²⁺, Zn²⁺, Co²⁺, and Ni²⁺, changes in the UV-Vis absorption spectra, such as shifts in the absorption maxima or changes in absorbance intensity, can be observed, allowing for the study of complex formation.[1][3]

For example, N,N′-phenyltetrazole podands linked with aliphatic chains containing oxygen, nitrogen, and sulfur atoms exhibit specific UV-Vis spectral changes upon the addition of metal chlorides.[1] The addition of ferrous(II) chloride to solutions of these bis-tetrazoles led to an increase in all absorption maxima.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

General Synthesis of Bis-Tetrazoles

A common method for the synthesis of 1-substituted bis-tetrazoles involves the reaction of a respective diamine with sodium azide and a trialkyl orthoformate in glacial acetic acid.[1]

Protocol:

-

A mixture of the respective diamine (e.g., 5 mmol), sodium azide (e.g., 12 mmol), and triethyl orthoformate (e.g., 15 mmol) is dissolved in glacial acetic acid (e.g., 10 ml).

-

The reaction mixture is stirred and heated at a specific temperature (e.g., 90 °C) for a defined period (e.g., 9–10 hours).

-

After cooling to room temperature, the solution is poured into water to precipitate the product.

-

The crude product is collected by filtration and purified by recrystallization or column chromatography.[1]

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified bis-tetrazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire spectra on a 300-600 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire spectra on the same instrument, typically with proton decoupling. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

¹⁵N NMR: Requires a spectrometer equipped with a probe capable of detecting ¹⁵N frequencies. Due to the low natural abundance and sensitivity of ¹⁵N, longer acquisition times or the use of ¹⁵N-enriched starting materials may be necessary.

IR Spectroscopy

Sample Preparation (FT-IR):

-

Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid Samples (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Film: For oily compounds or solutions, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by evaporating the solvent.[3]

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal, which is then subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the bis-tetrazole compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).

-

Prepare a series of dilutions to determine the molar absorptivity or to perform titration experiments.

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

For complexation studies, titrations are performed by adding small aliquots of a metal salt solution to the bis-tetrazole solution in the cuvette and recording the spectrum after each addition.[1]

Visualizing Experimental and Logical Workflows

Graphviz diagrams can effectively illustrate the workflow from synthesis to characterization and the logical relationships between the structure and properties of bis-tetrazoles.

Caption: Workflow for the synthesis and spectroscopic characterization of bis-tetrazoles.

Caption: Logical relationships between the molecular structure and properties of bis-tetrazoles.

Fluorescence Properties

While less commonly reported than other spectroscopic data, some bis-tetrazole derivatives exhibit interesting fluorescence properties, particularly upon photochemical reaction or complexation. The photochemical ligation of 2,5-diaryl tetrazoles with alkenes can form highly fluorescent pyrazoline products.[6] This "turn-on" fluorescence has potential applications in materials science and bioimaging.[6] The fluorescence quantum yield can be significantly influenced by the substituents on the aromatic rings.[6] Furthermore, the formation of complexes with metal ions can also modulate the fluorescence of bis-tetrazole ligands.

Conclusion

The spectroscopic characterization of new bis-tetrazole compounds is fundamental to understanding their structure, purity, and potential applications. NMR, IR, and UV-Vis spectroscopy provide a comprehensive picture of these molecules. Standardized experimental protocols are essential for generating high-quality, reproducible data. The continued exploration of the spectroscopic properties of novel bis-tetrazoles, including their fluorescence, will undoubtedly pave the way for their application in drug development, coordination chemistry, and the design of advanced materials.

References

- 1. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering bistetrazoles: ( E )-5,5′-(ethene-1,2-diyl)bis(1 H -tetrazol-1-ol) as a new planar high-energy-density material - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00664B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluorescence turn-on by photoligation – bright opportunities for soft matter materials - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Behavior and Decomposition of Bis(tetrazole-5-ylmethyl)sulfide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal behavior and decomposition mechanism of Bis(tetrazole-5-ylmethyl)sulfide. Due to the limited availability of direct experimental data for this specific compound, this paper leverages findings from closely related bis-tetrazole derivatives to project its thermal properties and decomposition pathways. This approach provides a robust framework for understanding and safely handling this compound in research and development settings.

Executive Summary

This compound is a molecule of interest due to the presence of two high-nitrogen tetrazole rings linked by a flexible sulfide bridge. Such structures are often energetic and find applications in various fields, including pharmaceuticals and materials science. Understanding their thermal stability is paramount for safe handling, storage, and processing. This guide summarizes the expected thermal characteristics, details plausible decomposition mechanisms, and provides standardized experimental protocols for its analysis.

Predicted Thermal Properties

The thermal behavior of this compound is anticipated to be characterized by a distinct exothermic decomposition. Based on analyses of analogous bis-tetrazole compounds, the following thermal properties are projected.

Table 1: Predicted Thermal Decomposition Data for this compound

| Parameter | Predicted Value | Method |

| Decomposition Onset (Tonset) | 180 - 220 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Peak (Tpeak) | 200 - 250 °C | Differential Scanning Calorimetry (DSC) |

| Mass Loss (Stage 1) | 50 - 70% | Thermogravimetric Analysis (TGA) |

| Mass Loss (Stage 2) | 20 - 30% | Thermogravimetric Analysis (TGA) |

Note: These values are estimations based on structurally similar compounds and should be confirmed by experimental analysis.

Experimental Protocols

To experimentally determine the thermal properties of this compound, the following standard protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset and peak temperatures of thermal events (e.g., melting, decomposition) and the associated heat flow.

Methodology:

-

A sample of this compound (1-3 mg) is accurately weighed into an aluminum pan.

-

The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are placed in the DSC instrument.

-

The temperature is ramped from ambient to 350 °C at a constant heating rate of 10 °C/min.

-

A constant flow of inert gas (e.g., nitrogen at 50 mL/min) is maintained throughout the experiment to prevent oxidative processes.

-

The heat flow to the sample is measured as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying thermal decomposition stages and quantifying mass loss.

Methodology:

-

A sample of this compound (5-10 mg) is placed in a ceramic or platinum TGA pan.

-

The pan is placed in the TGA furnace.

-

The temperature is increased from ambient to 500 °C at a controlled heating rate of 10 °C/min.

-

An inert atmosphere (e.g., nitrogen at 20 mL/min) is maintained to purge gaseous decomposition products.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

Proposed Decomposition Mechanism

The thermal decomposition of this compound is theorized to proceed through a multi-step radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule.

Initiation: The initial step is likely the cleavage of the C-S bond, which is generally weaker than the C-N and N-N bonds within the tetrazole ring. This generates two tetrazole-5-ylmethyl radicals.

Propagation: The highly reactive tetrazole-5-ylmethyl radicals can undergo several subsequent reactions:

-

Tetrazole Ring Opening: The tetrazole ring can open to form a highly unstable azide intermediate.

-

Nitrogen Extrusion: The azide intermediate rapidly eliminates a molecule of nitrogen gas (N2), a thermodynamically favorable process that is a hallmark of tetrazole decomposition. This results in the formation of a nitrile-containing radical.

-

Further Fragmentation: The resulting radical species can undergo further fragmentation, leading to the formation of smaller gaseous products such as hydrogen cyanide (HCN) and hydrazoic acid (HN3).

Termination: The radical chain reactions terminate through combination or disproportionation of the various radical species present, leading to a solid carbonaceous residue.

Conclusion

While direct experimental data on the thermal decomposition of this compound is not currently available in the public domain, a comprehensive understanding of its likely behavior can be formulated by examining structurally related bis-tetrazole compounds. The proposed decomposition mechanism, initiated by C-S bond cleavage followed by tetrazole ring fragmentation and nitrogen extrusion, provides a sound theoretical basis for its thermal instability. The experimental protocols outlined in this guide offer a standardized approach to validating these predictions and ensuring the safe handling and application of this compound. For professionals in research and drug development, a thorough experimental thermal analysis is a critical step before proceeding with scale-up or formulation activities.

An In-depth Technical Guide on the Structural Analysis and Properties of Bis(tetrazole-5-ylmethyl)sulfide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Bis(tetrazole-5-ylmethyl)sulfide (PubChem CID: 2777225) is limited in the reviewed scientific literature. This guide provides a comprehensive overview based on the synthesis, structural analysis, and properties of closely related analogs, primarily Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane. The presented data serves as a strong predictive tool for the characteristics of the target compound.

Introduction

This compound, with the molecular formula C₄H₆N₈S, belongs to the class of bis-tetrazole compounds.[1] Tetrazole derivatives are of significant interest in medicinal chemistry and materials science due to their bioisosteric relationship with carboxylic acids and their applications as ligands in coordination chemistry and as high-energy materials. This guide details the structural characteristics, spectroscopic properties, and a proposed synthetic pathway for this compound, drawing from established data on its methylated analogs.

Proposed Synthesis

A plausible synthetic route for this compound can be extrapolated from the synthesis of its methylated analog, Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane. The proposed method involves the nucleophilic substitution reaction of 5-mercapto-1-methyltetrazole with a suitable methylene dihalide.

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Analog-Based):

The following protocol is adapted from the synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane:

-

Preparation of the Tetrazole Thiolate: To a solution of 5-(mercaptomethyl)-1H-tetrazole (2 equivalents) in dry dimethylsulfoxide (DMSO), add sodium hydroxide (2 equivalents).

-

Reaction Mixture: Stir the mixture at an elevated temperature (e.g., 90°C) for approximately 1 hour to ensure the formation of the sodium salt.

-

Addition of Dichloromethane: Add dichloromethane (1 equivalent) dropwise to the reaction mixture. The formation of a suspension may be observed.

-

Reaction Completion: Continue stirring the suspension for several hours (e.g., 4 hours) at the elevated temperature.

-

Isolation: After cooling to room temperature, filter the suspension. Remove the solvent from the filtrate under reduced pressure.

-

Purification: Recrystallize the resulting residue from a suitable solvent, such as ethanol, to yield the purified product.

Structural and Spectroscopic Analysis (Based on Analogs)

The structural and spectroscopic properties of this compound are predicted to be similar to its N-methylated analogs.

3.1. Crystallographic Data

The crystal structure of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane has been determined by X-ray diffraction. This data provides insight into the likely molecular geometry of the target compound.

| Parameter | Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane |

| Molecular Formula | C₅H₈N₈S₂ |

| Molecular Weight | 244.31 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 6.415(3) |

| b (Å) | 7.314(3) |

| c (Å) | 22.204(8) |

| V (ų) | 1041.9(7) |

| Z | 4 |

3.2. Bond Lengths and Angles (Analog-Based)

Selected bond lengths for a related compound, bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane, indicate the influence of the electron-withdrawing tetrazole rings on the sulfide linkage.

| Bond | Length (Å) in Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane |

| S-C (bridge) | 1.812(4) - 1.814(4) |

| S-C (tetrazole) | 1.725(4) - 1.738(3) |

3.3. Spectroscopic Data (Predicted)

Based on general knowledge of tetrazole-containing compounds, the following spectroscopic characteristics are anticipated for this compound:

-

¹H NMR: A singlet corresponding to the two methylene (CH₂) groups would be expected. The chemical shift would likely be influenced by the adjacent sulfur atom and tetrazole rings. In related structures, signals for methylene groups attached to sulfur and a tetrazole ring appear in the δ 3.5-4.5 ppm range.

-

¹³C NMR: Signals for the methylene carbon and the tetrazole ring carbon would be present.

-

IR Spectroscopy: Characteristic absorption bands for the tetrazole ring (C=N and N=N stretching) and C-H stretching of the methylene groups would be observed.

Experimental Workflow for Characterization

A standard workflow for the complete characterization of the newly synthesized this compound is outlined below.

Caption: General experimental workflow for characterization.

Potential Properties and Applications

Derivatives of bis-tetrazoles have been investigated for various applications:

-

Medicinal Chemistry: Tetrazole-containing compounds are often used as bioisosteres for carboxylic acids in drug design. The title compound could be explored for its potential biological activities.

-

Coordination Chemistry: The nitrogen-rich tetrazole rings can act as ligands for metal ions, leading to the formation of coordination polymers with interesting structural and functional properties.

-

Energetic Materials: Many tetrazole derivatives are known for their high nitrogen content and positive heats of formation, making them candidates for high-energy-density materials.

Further research is required to synthesize and characterize this compound to fully elucidate its properties and potential applications.

References

Physicochemical Properties of Bis(tetrazole-5-ylmethyl)sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Bis(tetrazole-5-ylmethyl)sulfide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its close structural analog, Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane, to infer its properties. This guide covers the synthesis, spectral characteristics, and crystalline structure, offering valuable insights for researchers working with tetrazole-based compounds. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, with the chemical name 5,5'-(thiobis(methylene))bis(1H-tetrazole), is a heterocyclic compound featuring two tetrazole rings linked by a flexible thioether methylene bridge. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, making tetrazole-containing compounds valuable candidates in drug discovery for their potential pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1][2]. Furthermore, the high nitrogen content of the tetrazole ring makes these compounds of interest in the field of energetic materials. This guide aims to provide a detailed summary of the known and predicted physicochemical properties of this compound to support ongoing and future research endeavors.

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not explicitly detailed in the reviewed literature, a reliable synthetic route can be proposed based on established methods for analogous compounds, particularly the synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane[3][4]. The proposed synthesis involves the nucleophilic substitution reaction of a 5-mercaptotetrazole derivative with a suitable dihalide.

Proposed Synthesis of this compound

The synthesis would likely proceed via the reaction of 5-(mercaptomethyl)-1H-tetrazole with a suitable one-carbon electrophile, or more plausibly, by reacting 5-mercapto-1H-tetrazole with a two-carbon unit that can be subsequently cyclized. A more direct and analogous approach is the reaction of 5-mercapto-1-methyltetrazole with dichloromethane[3][4].

Reaction Scheme:

Caption: Proposed reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane[3][4].

Materials:

-

5-mercapto-1-methyltetrazole

-

Sodium hydroxide (NaOH)

-

Dry Dimethylsulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (for recrystallization)

Procedure:

-

Sodium hydroxide (1.7 g, 0.043 mol) is added to a solution of 5-mercapto-1-methyltetrazole (5 g, 0.043 mol) in dry dimethylsulfoxide (35 ml).[3][4]

-

The reaction mixture is stirred at 363 K (90 °C) for 1 hour.[3][4]

-

Dichloromethane (3.1 ml, 0.0215 mol) is then added dropwise to the solution, resulting in the formation of a grey suspension.[3][4]

-

The suspension is stirred for an additional 4 hours at the same temperature.[3][4]

-

After stirring, the mixture is cooled to room temperature and filtered to remove any solid byproducts.[3][4]

-

The solvent (DMSO) is removed completely under reduced pressure.[3][4]

-

The resulting residue is recrystallized from ethanol to yield the pure product.[3][4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 1. The data for the N-methylated analog, Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane, is provided for comparison.

Table 1: Physicochemical Properties

| Property | This compound (Predicted) | Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane (Experimental) |

| Molecular Formula | C₄H₆N₈S | C₅H₈N₈S₂ |

| Molecular Weight | 214.22 g/mol | 244.31 g/mol [3][4] |

| Melting Point | Not available | 353 - 354 K (80 - 81 °C)[3][4] |

| Boiling Point | Not available | Not available |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Soluble in DMSO and can be recrystallized from ethanol.[3][4] |

| pKa | The tetrazole NH proton is acidic, with an expected pKa around 4-5. | N/A (N-methylated) |

Spectroscopic Data

Detailed spectroscopic data for this compound is not currently available. However, the expected spectral characteristics can be inferred from the analysis of its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are presented in Table 2.

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~15-16 | Broad Singlet | NH (tetrazole) |

| ~4.0-4.5 | Singlet | CH₂ (methylene bridge) | |

| ¹³C NMR | ~150-160 | - | C5 (tetrazole ring) |

| ~30-40 | - | CH₂ (methylene bridge) |

For comparison, various bis-tetrazole derivatives show characteristic signals for the tetrazole C-H proton between 8.88 and 9.77 ppm[5]. In the case of this compound, the absence of a proton directly on the tetrazole ring carbon means this signal will be absent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and N-N bonds within the tetrazole rings.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3200 | N-H stretch | Tetrazole ring |

| 2850-3000 | C-H stretch | Methylene bridge |

| 1500-1600 | C=N stretch | Tetrazole ring |

| 1200-1400 | N-N stretch | Tetrazole ring |

| 650-750 | C-S stretch | Thioether |

The IR spectra of similar bis-tetrazole compounds show characteristic bands for the tetrazole ring and the aliphatic linkers[5].

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 215.04.

Crystal Structure and Molecular Geometry

While the crystal structure of this compound has not been reported, the crystallographic data for Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane provides valuable insights into the likely solid-state conformation[3][4].

Table 4: Crystal Data for Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane [3][4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 6.415(3) |

| b (Å) | 7.314(3) |

| c (Å) | 22.204(8) |

| V (ų) | 1041.9(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.559 |

In the crystal structure of the N-methylated analog, the molecule lies on a twofold rotation axis, and the two five-membered rings are twisted relative to each other[3]. A similar non-planar conformation is expected for this compound.

Potential Applications and Biological Activity

Tetrazole-containing compounds are widely investigated for their pharmacological potential[1][2]. The tetrazole ring can act as a metabolically stable isostere of a carboxylic acid group, which is a common strategy in drug design to improve pharmacokinetic properties. Derivatives of bis-tetrazoles have been explored for various applications, including:

-

Antimicrobial Agents: The nitrogen-rich heterocyclic system can interact with biological targets in bacteria and fungi.

-

Anticancer Agents: Some tetrazole derivatives have shown antiproliferative activity against various cancer cell lines[2].

-

Coordination Chemistry: The multiple nitrogen atoms of the tetrazole rings can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs)[6].

-

Energetic Materials: The high nitrogen content and heat of formation make tetrazole derivatives candidates for high-energy-density materials.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Quantum Chemical Calculations for Bis(tetrazole-5-ylmethyl)sulfide Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetrazole-containing compounds are a significant class of molecules in medicinal chemistry and materials science, known for their high nitrogen content and metabolic stability. Bis(tetrazole-5-ylmethyl)sulfide, a molecule featuring two tetrazole rings linked by a flexible sulfide bridge, presents an interesting candidate for various applications, including as a potential energetic material or a scaffold in drug design. Understanding its stability is paramount for safe handling, formulation, and predicting its behavior in biological systems.

Quantum chemical calculations offer a powerful in-silico approach to predict the stability and reactivity of such novel compounds. These computational methods, including Density Functional Theory (DFT), provide insights into molecular structure, electronic properties, and reaction energetics. Complementary experimental techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for validating theoretical predictions and characterizing the thermal decomposition profile of the compound.

This guide outlines the standard computational and experimental workflows for evaluating the stability of this compound, supported by data from analogous bis-tetrazole structures to provide a comparative context.

Quantum Chemical Calculation Protocols

Quantum chemical calculations are instrumental in predicting the stability of energetic materials and other chemical compounds. The following section details a typical workflow for the theoretical assessment of this compound.

Computational Workflow

The logical flow for performing quantum chemical calculations to determine the stability of a molecule like this compound is depicted below. This process begins with geometry optimization and proceeds through various analyses to predict thermodynamic and kinetic stability.

Detailed Methodologies

-

Geometry Optimization: The initial step involves finding the lowest energy conformation of the this compound molecule. A common and effective method is Density Functional Theory (DFT) with the B3LYP functional and a 6-311G** basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules containing heteroatoms.

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the kinetic stability of a molecule. A larger gap generally implies higher stability and lower chemical reactivity.

-

Bond Dissociation Energy (BDE) Calculation: To predict the thermal stability, the bond dissociation energies of the weakest bonds in the molecule are calculated. For this compound, the C-S and C-N bonds are likely candidates for the initial thermolysis step. The BDE is calculated as the enthalpy change of the homolytic cleavage of a bond.

-

Heat of Formation (HoF) Calculation: The gas-phase heat of formation is a key parameter for assessing the energy content of a compound, particularly for energetic materials. Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, are often employed to accurately calculate the HoF.

Comparative Quantum Chemical Data for Bis-Tetrazole Derivatives

While specific data for this compound is not available, the following tables present calculated properties for other bis-tetrazole compounds from the literature to provide a comparative basis.

Table 1: Calculated Heats of Formation (HoF) and HOMO-LUMO Gaps for Representative Bis-Tetrazole Compounds.

| Compound | Method/Basis Set | Gas-Phase HoF (kJ/mol) | HOMO-LUMO Gap (eV) | Reference |

| 1,1'-Azobistetrazole | CCSD(T)-F12//M06-2X/6-311++G(2df,p) | - | - | [1] |

| 5,5'-Azobistetrazole | CCSD(T)-F12//M06-2X/6-311++G(2df,p) | - | - | [1] |

| 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine | B3LYP/6-31G | 901.72 | - | [2] |

| 4,5-Bis(tetrazol-5-yl)-1,2,3-triazole | B3LYP/6-311G | 647.4 | - | [3] |

Note: Specific HOMO-LUMO gap values were not always reported alongside HoF.

Table 2: Calculated Bond Dissociation Energies (BDE) for Tetrazole Derivatives.

| Compound/Bond | Method/Basis Set | BDE (kcal/mol) | Reference |

| 1,1'-Azobistetrazole (N-N bridge) | CCSD(T)-F12//M06-2X/6-311++G(2df,p) | ~26-33 (effective activation barrier) | [1] |

| 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (C-N) | B3LYP/6-31G** | 63.1 (264 kJ/mol) | [2] |

Experimental Stability Analysis Protocols

Experimental validation of theoretical predictions is crucial. The primary techniques for assessing the thermal stability of compounds like this compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Workflow

The general workflow for the synthesis and experimental thermal analysis is outlined below.

Detailed Methodologies

-

Synthesis: A plausible synthetic route to this compound could involve the reaction of 5-(chloromethyl)-1H-tetrazole with a sulfide source like sodium sulfide in a suitable solvent. A similar procedure has been reported for the synthesis of bis[(2-ethyl-5-methyl-imidazo-4-yl)methyl]sulfide.[4] The crude product would then be purified, for example, by recrystallization.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. A small amount of the sample is heated in a pan at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).[5] The resulting thermogram will show endothermic events (like melting) and exothermic events (like decomposition). The onset temperature of the major exothermic peak is taken as the decomposition temperature (Td), a key indicator of thermal stability.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The sample is heated at a constant rate in a controlled atmosphere. The TGA curve provides information about the decomposition stages and the mass of volatile products released at different temperatures.

-

Kinetic Analysis: By performing DSC or TGA experiments at multiple heating rates, kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined using methods like the Kissinger or Ozawa-Flynn-Wall methods.[6]

Comparative Experimental Data for Bis-Tetrazole Derivatives

The following table summarizes the thermal stability data for several bis-tetrazole and related compounds, providing a benchmark for what might be expected for this compound.

Table 3: Experimental Thermal Decomposition Data for Bis-Tetrazole and Related Compounds.

| Compound | Analysis Method | Decomposition Onset (°C) | Peak Decomposition (°C) | Reference |

| N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) | - | 198 | - | [6] |

| 4,4′-oxybis[3,3′-(1H-5-tetrazol)]furazan energetic salts | DSC | 212–289 | - | [7][8] |

| 2,2-Azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole | TGA | ~270 | - | [6] |

| 4,4′-Azobis-1,2,4-triazole | DSC | 282.0 (at 5 °C/min) | 308.9 (at 5 °C/min) | [5] |

Conclusion

This technical guide has outlined the standard theoretical and experimental procedures for assessing the stability of this compound. While direct data for this specific molecule is pending, the provided workflows and comparative data from analogous bis-tetrazole compounds offer a solid foundation for researchers. The combination of quantum chemical calculations and experimental thermal analysis provides a robust framework for characterizing the stability of novel tetrazole derivatives, which is essential for their potential application in drug development and materials science. Future work should focus on the synthesis and detailed analysis of this compound to populate the data tables with specific values for this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of bis[(2-ethyl-5-methyl-imidazo-4-yl)methyl]Sulfide and Its Coordination Behavior toward Cu(II) as a Possible Approach of a Copper Site Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole [energetic-materials.org.cn]

- 7. Oxy-bridged bis(1H-tetrazol-5-yl)furazan and its energetic salts paired with nitrogen-rich cations: highly thermally stable energetic materials with low sensitivity - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Electronic Structure of Bis(tetrazole-5-ylmethyl)sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The unique properties of tetrazole-containing compounds are intrinsically linked to their electronic structure. The distribution of electrons within the molecule, the energies of its molecular orbitals (HOMO and LUMO), and the nature of its chemical bonds dictate its behavior in biological systems and as a functional material. A detailed analysis of the electronic structure can inform drug design by predicting binding affinities and reactivity, and guide materials science by predicting stability and energetic properties. This guide will detail the necessary steps to achieve a comprehensive understanding of the electronic landscape of Bis(tetrazole-5-ylmethyl)sulfide.

Synthesis and Characterization

A prerequisite to any electronic structure investigation is the synthesis and unambiguous characterization of the target molecule.

Synthesis Protocol

The synthesis of this compound can be approached through several established methods for forming tetrazole rings and thioether linkages. A common and effective method is the [3+2] cycloaddition reaction between a nitrile and an azide.[1][2] Another feasible route involves the nucleophilic substitution of a suitable dihalide with a mercaptotetrazole derivative.

Example Synthetic Protocol (based on related compounds):

A plausible synthesis could involve the reaction of 5-(chloromethyl)-1H-tetrazole with sodium sulfide. The 5-(chloromethyl)-1H-tetrazole can be synthesized from chloroacetonitrile and sodium azide.

Alternatively, a method analogous to the synthesis of similar bis-tetrazole sulfides can be adapted. For instance, the synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane involved the reaction of 5-mercapto-1-methyltetrazole with dichloromethane in the presence of a base.[3][4]

Spectroscopic and Crystallographic Characterization

Following synthesis, the identity and purity of this compound must be confirmed.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Single-Crystal X-ray Diffraction: This is a critical step to determine the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing. This experimental data is invaluable for validating computational models.

Experimental Investigation of Electronic Structure

Experimental techniques can provide direct and indirect information about the electronic properties of a molecule.

Experimental Protocols

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Objective: To investigate electronic transitions, particularly the HOMO-LUMO gap.

-

Methodology: A solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) is prepared. The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorption (λmax) corresponding to the lowest energy electronic transition can be used to estimate the HOMO-LUMO gap.

-

-

Cyclic Voltammetry (CV):

-

Objective: To determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.

-

Methodology: A solution of the compound is prepared in a solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). The solution is analyzed using a three-electrode system (working, reference, and counter electrodes). The potentials at which oxidation and reduction peaks occur are measured.

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Objective: To probe the core-level electron binding energies, providing information about the chemical environment and oxidation states of the constituent atoms.

-

Methodology: A solid sample of the compound is irradiated with X-rays, causing the emission of core electrons. The kinetic energies of the emitted electrons are measured and used to calculate their binding energies.

-

Computational Investigation of Electronic Structure

Quantum chemical calculations are powerful tools for obtaining a detailed understanding of molecular electronic structure.

Computational Protocol

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Methodology:

-

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for this purpose, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

-

Molecular Orbital Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the regions of electron density involved in chemical reactions. The energies of these orbitals are also calculated.

-

Mulliken Population Analysis: To determine the partial atomic charges on each atom, providing insight into the charge distribution and polar nature of the molecule.

-

Natural Bond Orbital (NBO) Analysis: To investigate bonding interactions, electron delocalization, and hyperconjugative effects.

-

Calculation of Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, which can then be compared with experimental results.

-

-

Data Presentation

While specific data for this compound is pending investigation, the following tables illustrate how the obtained data should be structured for clarity and comparison. The crystallographic data presented is for the closely related compound, Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane, to provide a representative example.[3]

Table 1: Representative Crystallographic Data for a Related Bis-tetrazole Sulfide

| Parameter | Value |

| Bond Lengths (Å) | |

| S1—C3 | 1.745 (3) |

| S1—C2 | 1.803 (3) |

| N1—N2 | 1.362 (4) |

| N2—C3 | 1.314 (4) |

| N3—N4 | 1.355 (4) |

| N4—C3 | 1.339 (4) |

| Bond Angles (°) ** | |

| C3—S1—C2 | 102.50 (16) |

| N2—C3—N4 | 110.8 (3) |

| N2—C3—S1 | 124.3 (3) |

| N4—C3—S1 | 124.9 (3) |

| Torsion Angles (°) ** | |

| C3—S1—C2—S1' | 73.6 (2) |

Data for Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane, a structurally similar compound.[3]

Table 2: Hypothetical Electronic Structure Data for this compound

| Property | Calculated Value | Experimental Value |

| HOMO Energy | (eV) | (eV, from CV) |

| LUMO Energy | (eV) | (eV, from CV) |

| HOMO-LUMO Gap | (eV) | (eV, from UV-Vis) |

| Dipole Moment | (Debye) | - |

| Mulliken Charges | ||

| S | (e) | - |

| N (average) | (e) | - |

| C (methylene) | (e) | - |

Visualization of Workflows and Concepts

Visual diagrams are essential for representing complex relationships and workflows in a clear and concise manner.

Caption: Experimental workflow for the investigation of the electronic structure.

Caption: Computational workflow for the investigation of the electronic structure.

Caption: Conceptual representation of HOMO, LUMO, and the energy gap.

Conclusion

A thorough investigation of the electronic structure of this compound requires a synergistic approach, combining chemical synthesis, experimental characterization, and computational modeling. The protocols and frameworks outlined in this guide provide a comprehensive pathway for researchers to elucidate the fundamental electronic properties of this molecule. The resulting data will be invaluable for understanding its chemical behavior and for the rational design of new therapeutic agents and advanced materials.

References

The Ascendancy of Bis-Tetrazoles: A Technical Guide to Synthesis and Biological Frontiers

For Immediate Release

[City, State] – In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular scaffolds with enhanced therapeutic potential is paramount. Among the heterocyclic compounds that have garnered significant attention, bis-tetrazole derivatives are emerging as a promising class of molecules with a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, quantitative biological data, and mechanisms of action of these intriguing compounds, tailored for researchers, scientists, and drug development professionals.

The tetrazole moiety, a five-membered ring containing four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] The strategic linkage of two such rings into a single molecular entity—a bis-tetrazole—opens up new avenues for creating potent and selective modulators of various biological targets. These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4]

Synthetic Strategies: Building the Bis-Tetrazole Core

The construction of the bis-tetrazole framework can be achieved through several elegant and efficient synthetic methodologies. These approaches offer access to a wide array of structurally diverse derivatives, allowing for fine-tuning of their physicochemical and biological properties.

One of the most prevalent methods is the [3+2] cycloaddition reaction , a cornerstone of heterocyclic synthesis. This reaction, often referred to as a Huisgen cycloaddition, typically involves the reaction of a dinitrile with an azide source, such as sodium azide, to form the two tetrazole rings simultaneously.[5]

Another powerful approach involves multicomponent reactions (MCRs) , such as the Ugi and Passerini reactions. These one-pot reactions are highly efficient, allowing for the rapid assembly of complex molecules from simple starting materials. In the context of bis-tetrazole synthesis, a repetitive Ugi-azide process, utilizing a diamine, an aldehyde, an isocyanide, and an azide source, has proven to be a particularly effective strategy for generating 1,5-disubstituted bis-tetrazoles with high yields.[1][6][7]

Furthermore, the reaction of diamines with triethyl orthoformate and sodium azide in glacial acetic acid provides a straightforward route to certain bis-tetrazole derivatives.[8] "Click chemistry" reactions, known for their high efficiency and selectivity, have also been employed in the synthesis of tetrazole-containing compounds.[9][10]

Quantitative Biological Activity

The therapeutic potential of novel bis-tetrazole derivatives is underscored by their potent activity in various biological assays. The following tables summarize key quantitative data for representative compounds across different therapeutic areas.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| BTZ-1 | A549 (Lung) | 37.3 ± 6.8 | Mitoxantrone | 15.7 ± 4.0 | [11] |

| BTZ-1 | C6 (Glioma) | 11.3 ± 1.2 | Mitoxantrone | 11.0 ± 1.7 | [11] |

| BTZ-2 | HeLa (Cervical) | 0.0006 | - | - | [12] |

| BTZ-2 | KF-28 (Ovarian) | 0.006 | - | - | [12] |

Table 1: Anticancer Activity of Selected Bis-Tetrazole Analogs (Bis-Thiazoles)

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Citation |

| BTA-1 | 0.42 | 2.0 | 0.21 | Celecoxib | [2] |

| BTA-2 | 8.1 | 200 | 0.04 | Celecoxib | [2] |

Table 2: Anti-inflammatory Activity of Selected Bis-Tetrazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |

| BTM-1 | S. aureus (T5592) | 0.8 | Ciprofloxacin | >3.2 | [4] |

| BTM-2 | S. aureus (T5591) | 0.8 | Ciprofloxacin | >3.2 | [4] |

| BTM-3 | S. epidermidis (5253) | 0.8 | Ciprofloxacin | >3.2 | [4] |

Table 3: Antimicrobial Activity of Selected Bis-Tetrazole Analogs (Imide-Tetrazoles)

Mechanisms of Action: Unraveling the Signaling Pathways

A deep understanding of the molecular mechanisms underlying the biological effects of bis-tetrazole derivatives is crucial for their rational design and development as therapeutic agents. Research has begun to elucidate the signaling pathways modulated by these compounds.

Anticancer Activity: Targeting the Cytoskeleton

Certain tetrazole derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, a critical apparatus for cell division. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis, or programmed cell death.

Anti-inflammatory Activity: Inhibition of COX-2

The anti-inflammatory effects of several tetrazole and bis-tetrazole derivatives have been attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking the active site of COX-2, these compounds effectively reduce the production of pro-inflammatory prostaglandins.

Antimicrobial Activity: Disruption of DNA Replication

In the realm of infectious diseases, certain novel tetrazole derivatives have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication. By inhibiting their function, these compounds prevent bacterial DNA replication and lead to cell death.

Experimental Protocols

To facilitate further research and development in this exciting field, detailed experimental protocols for the synthesis of a thioether-bridged bis-tetrazole and key biological assays are provided below.

Synthesis of a Thioether-Bridged Bis-Tetrazole

This procedure outlines a multi-step synthesis of a thioether-bridged bis-tetrazole, adapted from published methods.[8]

Step 1: Alkylation of 2-Aminothiophenol

-

To a solution of 2-aminothiophenol (10 mmol) in a suitable solvent such as ethanol, add a dihaloalkane (e.g., 1,2-dibromoethane, 5 mmol).

-

Add a base (e.g., potassium carbonate, 20 mmol) to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting bis-amine intermediate by column chromatography on silica gel.

Step 2: Formation of the Bis-Tetrazole Rings

-

Dissolve the purified bis-amine intermediate (5 mmol) in glacial acetic acid (10 mL).

-

Add sodium azide (12 mmol) and triethyl orthoformate (15 mmol) to the solution.

-

Heat the mixture at 90°C and stir for 9-10 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure thioether-bridged bis-tetrazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the anticancer activity of novel compounds.[13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bis-tetrazole derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to assess the acute anti-inflammatory potential of new compounds.[5]

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups (n=6). Administer the bis-tetrazole derivatives orally or intraperitoneally at different doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Serial Dilution: Perform a two-fold serial dilution of the bis-tetrazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

Bis-tetrazole derivatives represent a versatile and promising scaffold in modern drug discovery. The synthetic methodologies outlined in this guide provide a robust platform for the generation of diverse chemical libraries. The compelling quantitative data on their anticancer, anti-inflammatory, and antimicrobial activities, coupled with a growing understanding of their mechanisms of action, positions bis-tetrazoles as prime candidates for further preclinical and clinical development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these fascinating molecules into novel therapeutics for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazole Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]

- 5. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 6. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel bis(indolyl)-tetrazine derivatives as anti-breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bis-triazole-containing Compounds with Anticancer Potential: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Breast Cancer Potency of Mono- and Bis-(pyrazolyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) Derivatives as EGFR/CDK-2 Target Inhibitors | Semantic Scholar [semanticscholar.org]

- 11. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnrjournal.com [pnrjournal.com]

- 13. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preliminary Investigation of Bis(tetrazole-5-ylmethyl)sulfide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary investigation into the synthesis, potential biological activities, and proposed mechanisms of action of Bis(tetrazole-5-ylmethyl)sulfide derivatives. This class of compounds has garnered interest due to the diverse pharmacological activities associated with the tetrazole moiety, a well-known bioisostere for carboxylic acids, which can enhance metabolic stability and bioavailability.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and mechanistic pathways to facilitate further research and development in this area.

Data Presentation

The following tables summarize the key quantitative data extracted from relevant literature on the synthesis and biological evaluation of this compound derivatives and structurally related analogues.

Table 1: Synthesis and Physicochemical Data of Sulfide-Linked Bis-tetrazoles

| Compound Name | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane | 5-mercapto-1-methyltetrazole, Dichloromethane, Sodium hydroxide | Dry Dimethylsulfoxide | Stirred at 90°C for 1h, then addition of dichloromethane and stirred for 4h | 55 | 80 - 81 |

| Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane | 5-mercapto-1-methyltetrazole, Dichloroethane, Sodium hydroxide | Dry Dimethylsulfoxide | Stirred at 90°C for 1h, then addition of dichloroethane and stirred for 4h | Not Specified | 138 - 141 |

Data extracted from synthesis of analogous compounds.

Table 2: Antimycobacterial Activity of Tetrazole Derivatives

| Compound Class/Derivative | Test Organism | Activity Metric | Result |

| Azatidinone-containing tetrazole derivatives | Mycobacterium tuberculosis H37Rv | IC90 | Active at ≥10 µg/mL |

| 1- and 2-alkyl-5-[(3,5-dinitrobenzyl)sulfanyl]-2H-tetrazoles | Mycobacterium tuberculosis CNCTC My 331/88 | MIC | ~1 µM (0.37-0.46 µg/mL)[3] |

| 1-Aryl-5-benzylsulfanyltetrazoles | Potentially pathogenic mycobacterial strains | Not Specified | Active |

Table 3: Antiulcer Activity of a Tetrazole Alkanamide Derivative

| Compound Name | Animal Model | Ulcer Induction Method | Key Finding |

| 3-[(1-ethyl-5-tetrazolyl)methylthio]propionamide | Rats | Acetic acid-induced | Most potent activity in the series[4] |

Experimental Protocols

Detailed methodologies for the synthesis of sulfide-linked bis-tetrazole derivatives are presented below. These protocols are based on established literature procedures for analogous compounds and can be adapted for the synthesis of various this compound derivatives.

Protocol 1: Synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane

This protocol describes a nucleophilic substitution reaction to form the sulfide bridge.

Materials:

-

5-mercapto-1-methyltetrazole

-

Dichloromethane

-

Sodium hydroxide

-

Dry Dimethylsulfoxide (DMSO)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 5-mercapto-1-methyltetrazole (1.0 equivalent) and sodium hydroxide (1.0 equivalent) in dry DMSO.

-

Stir the reaction mixture at 90°C for 1 hour.

-

Add dichloromethane (0.5 equivalents) dropwise to the solution. A grey suspension may form.

-

Continue stirring the suspension for 4 hours at the same temperature.

-

After cooling to room temperature, filter the suspension.

-

Remove the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting residue from ethanol to obtain the purified white crystalline product.

Protocol 2: Ugi-Azide Multicomponent Reaction for 1,5-Disubstituted Tetrazoles

The Ugi-azide reaction is an efficient method for generating highly substituted tetrazole derivatives and can be adapted for the synthesis of bis-tetrazoles.

Materials:

-

An amine (e.g., a diamine to form a bis-tetrazole)

-

An aldehyde

-

An isocyanide

-

Azidotrimethylsilane (TMSN3)

-

Methanol (anhydrous)

General Procedure:

-

In a round-bottomed flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) in anhydrous methanol to make a 1.0 M solution.

-

Sequentially add the aldehyde (2.0 equivalents), isocyanide (2.0 equivalents), and azidotrimethylsilane (2.0 equivalents) to the solution.

-

Stir the resulting mixture at room temperature for approximately 7 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 1,5-disubstituted tetrazole derivative.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key synthetic and conceptual pathways related to this compound derivatives.

Caption: Synthetic workflow for this compound derivatives.

Caption: General experimental workflow for investigating novel derivatives.

Caption: Proposed antimycobacterial mechanism of action.

Caption: Factors in gastric ulcer and potential therapeutic targets.

References

- 1. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Studies on gastric antiulcer active agents. II. Synthesis of tetrazole alkanamides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Bis(tetrazole-5-ylmethyl)sulfide in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tetrazole-5-ylmethyl)sulfide is a versatile nitrogen-rich ligand that has garnered interest in the field of coordination chemistry. Its two tetrazole rings, connected by a flexible thioether bridge, offer multiple coordination sites for metal ions, leading to the formation of diverse and structurally intriguing coordination polymers. The high nitrogen content of the tetrazole moieties also makes these compounds candidates for energetic materials. Furthermore, the ability of tetrazole-containing compounds to act as bioisosteres for carboxylic acids opens avenues for their application in medicinal chemistry and drug development. This document provides an overview of the synthesis, coordination properties, and potential applications of this compound, along with detailed experimental protocols.

Data Presentation